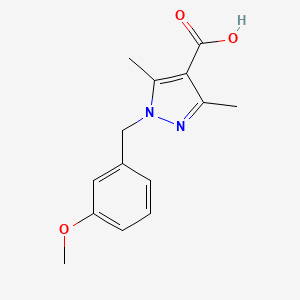
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is an organic molecule known for its unique structure, characterized by the presence of a pyridine ring, a piperazine moiety, and a tetrahydrofuran fragment. These diverse functional groups endow the compound with a wide range of chemical and biological activities, making it a subject of extensive research.
Synthetic Routes and Reaction Conditions:
Initial Steps: The synthesis typically starts with the preparation of the pyridine derivative. Commonly, halogenated pyridines are utilized as starting materials, which undergo nucleophilic substitution reactions to introduce the tetrahydrofuran-3-yl group.
Formation of the Piperazine Derivative: Concurrently, the piperazine derivative is synthesized. This involves the functionalization of piperazine with the trifluoromethylphenyl group via aromatic nucleophilic substitution.
Coupling Reaction: Finally, the pyridine and piperazine derivatives are coupled together using cross-coupling reactions, often facilitated by palladium catalysts under an inert atmosphere to yield the desired compound.
Industrial Production Methods: In an industrial setting, these synthesis routes are optimized for scalability and cost-effectiveness. Continuous flow reactors and high-throughput screening techniques are often employed to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: This compound can undergo oxidative reactions, particularly at the tetrahydrofuran and pyridine sites, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reductive reactions can target the ketone group, converting it to secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace the substituents on the pyridine and piperazine rings under appropriate conditions, such as nucleophilic aromatic substitution using amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, Potassium permanganate
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
Major Products Formed:
Oxidation products include pyridine N-oxide derivatives.
Reduction products yield alcohols and amines.
Substitution reactions produce various functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound finds applications across multiple domains of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials science for developing new polymers and coatings.
Biology: Studied for its potential as a ligand in receptor binding assays and its role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and additives for enhancing the properties of industrial products.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group increases its lipophilicity, enhancing membrane permeability and bioavailability. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with protein targets, modulating their activity.
Molecular Targets and Pathways Involved:
Interacts with G-protein coupled receptors (GPCRs) and ion channels.
Modulates signaling pathways like the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparación Con Compuestos Similares
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Propiedades
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c22-21(23,24)16-2-1-3-17(12-16)26-7-9-27(10-8-26)20(28)15-4-5-19(25-13-15)30-18-6-11-29-14-18/h1-5,12-13,18H,6-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSXUZRMCYIWDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2356619.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356621.png)

![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)

![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)

![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)
![methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B2356631.png)


![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)

